molecular formula C19H16N2O3S B2805252 METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE CAS No. 852698-72-7

METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B2805252
CAS No.: 852698-72-7
M. Wt: 352.41
InChI Key: LSPICYWYBSPTNB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester through a sulfanyl-acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(quinolin-2-ylsulfanyl)acetic acid, which is then reacted with methyl 2-aminobenzoate under appropriate conditions to form the desired product. The reaction conditions often involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the sulfanyl-acetamido bridge may interact with enzymes, inhibiting their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate
  • Methyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]benzoate

Comparison

Compared to similar compounds, methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate is unique due to the specific positioning of the quinoline moiety and the sulfanyl-acetamido bridge. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)14-7-3-5-9-16(14)20-17(22)12-25-18-11-10-13-6-2-4-8-15(13)21-18/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPICYWYBSPTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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